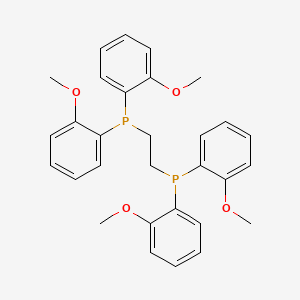
2,2-Propanediol, 1,3-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Propanediol, 1,3-dichloro- is an organic compound with the molecular formula C₃H₆Cl₂O₂ and a molecular weight of 144.985 g/mol . It is also known as 2,2-dichloro-1,3-propanediol. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a three-carbon chain. It is a semi-volatile organic liquid that is soluble in water and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Propanediol, 1,3-dichloro- can be synthesized through the chlorination of glycerol. The process involves treating glycerol with chlorine gas in the presence of a catalyst, typically at elevated temperatures . Another method involves the reaction of allyl chloride with chlorine and water, forming hypochlorous acid, which then reacts to produce 2,2-Propanediol, 1,3-dichloro- .
Industrial Production Methods
Industrial production of 2,2-Propanediol, 1,3-dichloro- often involves the use of high-volume chemical processes. For example, it is produced as an intermediate in the manufacture of epichlorohydrin, a key industrial chemical used in the synthesis of various products .
Chemical Reactions Analysis
Types of Reactions
2,2-Propanediol, 1,3-dichloro- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-chlorolactate and further to oxalic acid.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide for cyclization reactions and biocatalysts for the synthesis of epichlorohydrin . Reaction conditions typically involve controlled temperatures and the presence of specific catalysts to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include epichlorohydrin, 1,3-dichloropropene, and synthetic glycerol .
Scientific Research Applications
2,2-Propanediol, 1,3-dichloro- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of 2,2-Propanediol, 1,3-dichloro- involves its interaction with cellular components. It has been shown to have mutagenic activity, and its carcinogenicity has been a subject of study . The compound can interact with DNA and proteins, leading to potential genotoxic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Monochloro-1,2-propanediol (3-MCPD): Similar in structure but with only one chlorine atom.
1,3-Dichloro-2-propanol (1,3-DCP): Another closely related compound with similar chemical properties and industrial applications.
Uniqueness
Its dual chlorination makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,3-dichloropropane-2,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2/c4-1-3(6,7)2-5/h6-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFYPFSEIJWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335064 |
Source


|
| Record name | 2,2-Propanediol, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82598-72-9 |
Source


|
| Record name | 2,2-Propanediol, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
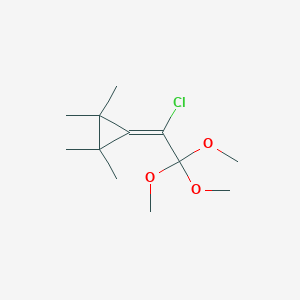
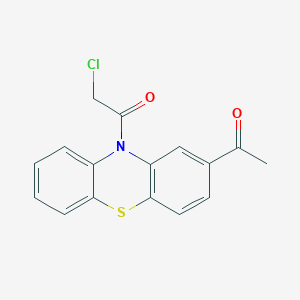
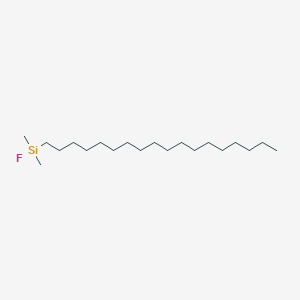
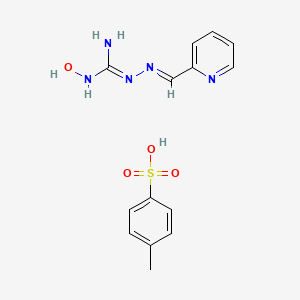
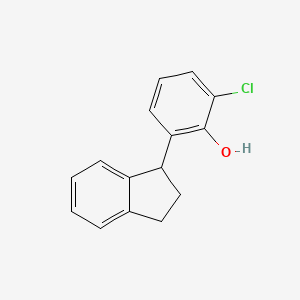
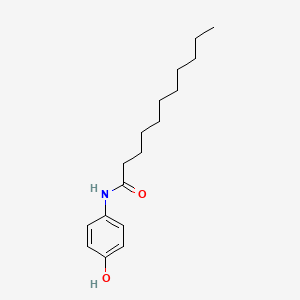
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
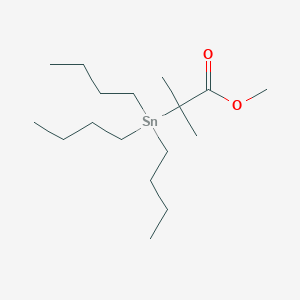
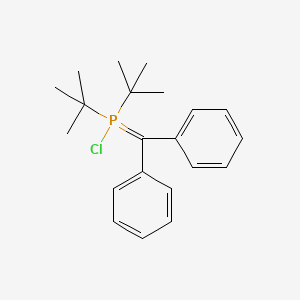
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
